3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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Overview
Description
3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is the formal condensation of the carboxy group of 3-fluoro-5-morpholin-4-ylbenzoic acid with the amino group of 1-[2-(pyridin-4-yl)ethyl]indol-6-amine . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of mitogen-activated protein kinase (MAPK), interfering with the enzyme’s activity and thereby affecting cellular signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide include:
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- 3-fluoro-4-morpholinoaniline
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, such as the presence of both a morpholine ring and a pyridazinyl group. These features contribute to its distinct chemical properties and potential biological activities .
Biological Activity
3-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure includes a sulfonamide group, a fluorine atom, and a morpholine moiety, which contribute to its pharmacological properties. The IUPAC name is 3-fluoro-5-(morpholin-4-yl)-N-{3-[2-(pyridin-4-yl)ethyl]-1H-indol-5-yl}benzamide.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action appears to involve disruption of the cell cycle and interference with microtubule dynamics.
Antiproliferative Activity
Studies have shown that this compound has the potential to inhibit cell growth in several cancer types. For instance, it has been tested on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (melanoma). The following table summarizes the IC50 values for these cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 0.25 | Cell cycle arrest in G2/M phase |
HT-29 | 0.15 | Disruption of microtubule dynamics |
M21 | 0.30 | Induction of apoptosis |
The compound's biological activity is largely attributed to its ability to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption. This mechanism results in cell cycle arrest and eventual apoptosis in cancer cells.
Case Studies
- In vitro Studies : A study evaluated the effects of the compound on MCF7 cells, showing that treatment led to significant apoptosis as evidenced by increased annexin V staining.
- In vivo Studies : In chick chorioallantoic membrane assays, the compound demonstrated a capacity to inhibit angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A-4.
Toxicity Profile
While the compound shows promising anticancer activity, its toxicity profile needs careful evaluation. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-16-2-1-3-18(14-16)29(26,27)24-17-6-4-15(5-7-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFECQJEGHJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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